Casein Kinase II Inhibitor IX, IQA is a selective and reversible inhibitor of casein kinase II, a serine/threonine protein kinase involved in numerous cellular processes, including cell proliferation and apoptosis. This compound is primarily utilized in research settings to study the role of casein kinase II in various biological contexts, particularly in cancer research due to its association with tumor progression and survival pathways.
The synthesis of Casein Kinase II Inhibitor IX, IQA typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as cyclization and functional group transformations.
The molecular formula of Casein Kinase II Inhibitor IX, IQA is , with a molecular weight of approximately 292.29 g/mol. The compound features an indoloquinazolinone backbone that contributes to its inhibitory activity.
Casein Kinase II Inhibitor IX, IQA acts primarily through competitive inhibition of casein kinase II. Its mechanism involves binding to the ATP-binding site of the enzyme.
The mechanism by which Casein Kinase II Inhibitor IX, IQA exerts its effects involves several key steps:
The inhibition of casein kinase II can alter cellular processes such as apoptosis and cell cycle progression, making it a valuable tool in cancer research .
Casein Kinase II Inhibitor IX, IQA has several applications in scientific research:
IQA ([5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid) is a potent ATP/GTP-competitive inhibitor of protein kinase CK2, binding directly to the catalytic cleft of the CK2α subunit. Biochemical studies reveal an inhibition constant (Ki) of 0.17 µM, significantly lower than early CK2 inhibitors like apigenin or quercetin [4] [10]. IQA competes with nucleotide binding by occupying the purine-binding pocket, where its planar tricyclic scaffold mimics the adenine ring of ATP. However, IQA’s extended aromatic system enables deeper penetration into the hydrophobic region adjacent to the ATP site, displacing conserved water molecules and forming halogen bond-like interactions [2] [8]. Kinetic analyses demonstrate that IQA exhibits mixed-type inhibition against ATP, indicating partial interaction with adjacent allosteric subsites [7].
Table 1: Kinetic Parameters of IQA-Mediated CK2 Inhibition
| Parameter | Value | Significance |
|---|---|---|
| Ki | 0.17 µM | 10-100x lower than flavonoids (e.g., quercetin) |
| IC50 (100 µM ATP) | 10 µM | Near-complete kinase suppression |
| Selectivity vs. Kinases | >44 tested | Minimal off-target inhibition at 10 µM |
The selectivity of IQA for CK2α is governed by unique structural features of its ATP-binding pocket:
Table 2: Key Residues Governing IQA-CK2α Interaction
| Residue (Maize/Human) | Role in Binding | Effect of Mutation |
|---|---|---|
| Ile66/Val66 (hinge) | Hydrophobic contact with IQA core | ↓ Sensitivity (V66A mutant) |
| Ile174/Ile174 (β-sheet) | Stabilizes scaffold orientation | ↓ Sensitivity (I174A mutant) |
| Lys68/Lys68 (helix C) | H-bonds with acetate group | Disrupts hydrogen bonding |
IQA’s inhibition profile differs markedly from other ATP-competitive CK2 inhibitors:
Table 3: Comparative Profile of ATP-Competitive CK2 Inhibitors
| Inhibitor | Ki | Gini Coefficient | Key Interactions |
|---|---|---|---|
| IQA | 0.17 µM | 0.65 | H-bond (Lys68), hydrophobic (Ile66/Ile174) |
| TBB | 0.4 µM | 0.45 | Halogen bond (Glu114), hydrophobic |
| CX-4945 | 0.17 nM | 0.62 | H-bond (Lys68, water), π-stacking (Phe113) |
| Emodin | ~1 µM | 0.30 | H-bond (Lys68, water), hydrophobic (Val66) |
Hydrophobic forces contribute >70% of the binding energy in the IQA-CK2α complex, as revealed by isothermal titration calorimetry (ITC) and X-ray crystallography:- Subsite Occupation: The indoloquinazoline core occupies three hydrophobic subsites:1. Subsite I: Buries the quinazoline ring between Val53 and Ile174.2. Subsite II: Positions the indole moiety against Met163 and Ile66.3. Subsite III: Accommodates the methylene bridge in a shallow cleft lined by Val116 [4] [8].- Conformational Rigidity: Unlike flexible inhibitors (e.g., emodin), IQA’s planar structure maximizes surface contact with CK2α’s apolar residues. Mutations that enlarge the pocket (e.g., I174A) disrupt this complementarity, increasing Ki 10-fold [7].- Synergy with Polar Contacts: The acetic acid group’s hydrogen bonds with Lys68 anchor IQA’s orientation, allowing optimal hydrophobic contact. Molecular dynamics simulations show <1 Å positional deviation in the core over 100 ns trajectories [2] [4].
Table 4: Hydrophobic Contributions to IQA-CK2α Binding
| Hydrophobic Subsites | Residues Involved | Contact Surface Area (Ų) |
|---|---|---|
| Subsite I (quinazoline) | Val53, Ile174, Phe113 | 110 ± 5 |
| Subsite II (indole) | Ile66, Met163, Leu45 | 95 ± 3 |
| Subsite III (methylene) | Val116, His160 | 40 ± 2 |
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